Z-グルタミルフェニルアラニン

概要

説明

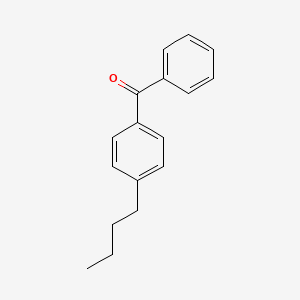

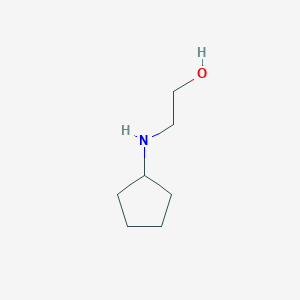

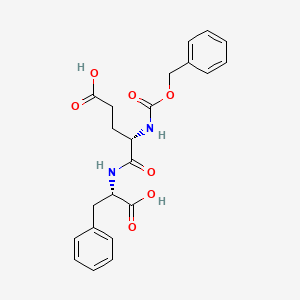

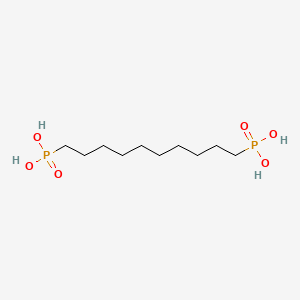

“Z-Glu-phe-OH” is a compound with the CAS Number 987-84-8 and a linear formula of C22H24N2O7 . It is also known as (4S)-4-{[(benzyloxy)carbonyl]amino}-5-{[(1S)-1-carboxy-2-phenylethyl]amino}-5-oxopentanoic acid .

Synthesis Analysis

The synthesis of “Z-Glu-phe-OH” involves radical polymerization between an aggregation-induced emission (AIE) monomer and 2-isocyanatoethyl methacrylate (IM), followed by glycosylation with glucosamine (Glu) .

Molecular Structure Analysis

The molecular structure of “Z-Glu-phe-OH” is represented by the InChI code 1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29)/t17-,18-/m0/s1 .

Chemical Reactions Analysis

“Z-Glu-phe-OH” is involved in several hydrophobic compounds acting as activators in dipeptide hydrolysis by bovine carboxypeptidase B .

Physical And Chemical Properties Analysis

“Z-Glu-phe-OH” is a white powder with a molecular weight of 428.44 .

科学的研究の応用

生化学:タンパク質間相互作用

Z-グルタミルフェニルアラニンは、タンパク質間相互作用、特に塩橋やカチオン-π相互作用などの強い相互作用の役割を理解する研究に使用されます 。これらの相互作用は、タンパク質の構造的安定性とその複合体形成に不可欠であり、細胞プロセスにおいて基本的です。

創薬:ペプチドベースのハイドロゲル

創薬の分野では、Z-グルタミルフェニルアラニンは、ペプチドベースのハイドロゲルの作成において重要な役割を果たします 。これらのハイドロゲルは、持続的な薬物放出に使用され、組織工学や再生医療などの生物医学的用途のための有望なプラットフォームを提供します。

化学合成:ペプチドカップリング

Z-グルタミルフェニルアラニンは、ペプチドカップリング反応に関与し、複雑なペプチドの合成における構成要素として機能します 。固相ペプチド合成(SPPS)におけるその使用は、研究および治療目的のために正確な配列を持つペプチドを構築するために不可欠です。

分析化学:品質管理

分析化学では、Z-グルタミルフェニルアラニンは、品質管理プロセスにおいて標準または基準化合物としてよく使用されます 。その純度と安定性は、分析方法の正確性と信頼性を保証するための理想的な候補となります。

材料科学:超分子構造

この化合物の役割は、材料科学にも及んでおり、低分子量ヌクレオペプチドベースのハイドロゲルの設計に貢献しています 。これらの材料は独自の自己組織化特性を持ち、ナノファブリケーションやバイオセンシングなどのさまざまな用途に適しています。

生命科学:プロテアーゼ研究

最後に、Z-グルタミルフェニルアラニンは、生命科学研究、特にプロテアーゼを含む研究において重要です 。これらの酵素は、タンパク質中のペプチド結合の加水分解に不可欠であり、Z-グルタミルフェニルアラニンは、酵素の特異性と動力学を研究するための基質として機能できます。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Z-Glu-Phe-OH is a synthetic substrate that has been used in studies on the specificity and mechanism of pepsin action . Pepsin is a digestive protease that breaks down proteins into smaller peptides in the stomach. The primary targets of Z-Glu-Phe-OH are aromatic L-amino acid residues forming the sensitive peptide bond .

Mode of Action

The compound interacts with its targets by forming a peptide bond with the aromatic L-amino acid residues. This interaction is sensitive to the pH level, as the pK a of the carboxyl group falls in the pH range of pepsin activity . The pH dependence of the kinetic parameters is a function of the ionization of prototrophic groups in both the enzyme and the substrate .

Biochemical Pathways

Z-Glu-Phe-OH is involved in the proteolytic pathway mediated by pepsin. This pathway plays a significant role in the digestion of dietary proteins in the stomach. The compound’s interaction with pepsin affects the breakdown of proteins, influencing the overall protein digestion process .

Result of Action

The result of Z-Glu-Phe-OH’s action is the modulation of protein digestion in the stomach. By interacting with pepsin, it influences the breakdown of proteins into smaller peptides. This can affect the overall process of protein digestion and absorption in the body .

Action Environment

The action of Z-Glu-Phe-OH is influenced by the environment in the stomach, particularly the acidic pH. The pH level affects the ionization of prototrophic groups in both the enzyme and the substrate, which in turn influences the interaction between Z-Glu-Phe-OH and pepsin . Other environmental factors, such as temperature and the presence of other substances in the stomach, could also potentially influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Z-Glu-phe-OH plays a significant role in biochemical reactions, particularly in the study of proteases. Proteases are enzymes that break down proteins by hydrolyzing peptide bonds. Z-Glu-phe-OH is often used as a substrate to investigate the activity of these enzymes. It interacts with various proteases, including serine proteases and cysteine proteases, by mimicking the natural substrates of these enzymes. The interaction between Z-Glu-phe-OH and proteases involves the binding of the compound to the active site of the enzyme, leading to the hydrolysis of the peptide bond and the release of the product .

Cellular Effects

Z-Glu-phe-OH influences various cellular processes by modulating the activity of proteases. In different cell types, this compound can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting specific proteases, Z-Glu-phe-OH can alter the degradation of signaling molecules, leading to changes in cell signaling pathways. Additionally, the modulation of protease activity by Z-Glu-phe-OH can impact gene expression by influencing the stability and turnover of transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of Z-Glu-phe-OH involves its interaction with the active site of proteases. The compound binds to the enzyme’s active site, where it undergoes hydrolysis, resulting in the cleavage of the peptide bond. This interaction can lead to either inhibition or activation of the enzyme, depending on the specific protease and the context of the reaction. Z-Glu-phe-OH can also influence gene expression by affecting the stability and degradation of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Z-Glu-phe-OH can change over time due to its stability and degradation. The compound is generally stable when stored at 0-8°C, but it may degrade over extended periods or under specific conditions. Long-term studies have shown that Z-Glu-phe-OH can have sustained effects on cellular function, particularly in in vitro and in vivo experiments. These effects include prolonged inhibition or activation of proteases, leading to changes in cell signaling, gene expression, and metabolism .

Dosage Effects in Animal Models

The effects of Z-Glu-phe-OH vary with different dosages in animal models. At lower doses, the compound can effectively modulate protease activity without causing significant toxicity. At higher doses, Z-Glu-phe-OH may exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Threshold effects have been observed, where the compound’s impact on protease activity and cellular function becomes more pronounced at specific dosage levels .

Metabolic Pathways

Z-Glu-phe-OH is involved in various metabolic pathways, primarily through its interaction with proteases. The compound can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in protein degradation. Additionally, Z-Glu-phe-OH can interact with cofactors and other biomolecules that play a role in metabolic processes, further affecting cellular metabolism .

Transport and Distribution

Within cells and tissues, Z-Glu-phe-OH is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments. The distribution of Z-Glu-phe-OH can influence its activity and function, as the compound’s effects are often dependent on its concentration and localization within the cell .

Subcellular Localization

The subcellular localization of Z-Glu-phe-OH is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that Z-Glu-phe-OH interacts with the appropriate proteases and other biomolecules, thereby exerting its effects on cellular processes .

特性

IUPAC Name |

5-[(1-carboxy-2-phenylethyl)amino]-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O7/c25-19(26)12-11-17(24-22(30)31-14-16-9-5-2-6-10-16)20(27)23-18(21(28)29)13-15-7-3-1-4-8-15/h1-10,17-18H,11-14H2,(H,23,27)(H,24,30)(H,25,26)(H,28,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORDBMVWKMEZAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70913118 | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

987-84-8 | |

| Record name | 3-Phenyl-N-(N-((phenylmethoxy)carbonyl)-L-alpha-glutamyl)-L-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987848 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC89650 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89650 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC18760 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18760 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-4-carboxy-1-hydroxybutylidene)phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70913118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

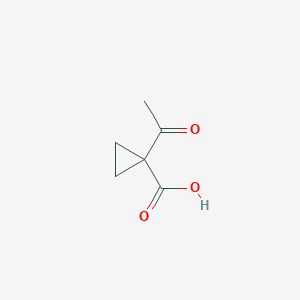

![Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate](/img/structure/B1355444.png)

![3-Chloro-6,7-dihydro-5H-benzo[6,7]cyclohepta[1,2-c]pyridazine](/img/structure/B1355454.png)